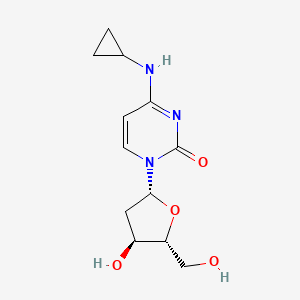

N-Cyclopropyl-2'-deoxycytidine

Description

Structure

3D Structure

Properties

CAS No. |

872979-92-5 |

|---|---|

Molecular Formula |

C12H17N3O4 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

4-(cyclopropylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C12H17N3O4/c16-6-9-8(17)5-11(19-9)15-4-3-10(14-12(15)18)13-7-1-2-7/h3-4,7-9,11,16-17H,1-2,5-6H2,(H,13,14,18)/t8-,9+,11+/m0/s1 |

InChI Key |

WQCQLAJHNBDUBY-IQJOONFLSA-N |

Isomeric SMILES |

C1CC1NC2=NC(=O)N(C=C2)[C@H]3C[C@@H]([C@H](O3)CO)O |

Canonical SMILES |

C1CC1NC2=NC(=O)N(C=C2)C3CC(C(O3)CO)O |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclopropyl 2 Deoxycytidine and Its Structural Analogs

Strategies for Introducing Cyclopropyl (B3062369) Substituents into Deoxycytidine Scaffold

The introduction of a cyclopropyl group, a small, strained ring, onto the 2'-deoxycytidine (B1670253) framework can be accomplished at several key positions, including the C-5 position of the pyrimidine (B1678525) base, the 2'-position of the deoxyribose sugar, and the N4-position of the cytosine base.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, and they have been successfully applied to the modification of nucleosides. rsc.org Specifically, the C-5 position of pyrimidine nucleosides like 2'-deoxycytidine is amenable to such modifications. While direct cyclopropylation at this position is a specialized area, the general principle involves the coupling of a C-5 halogenated or otherwise activated deoxycytidine derivative with a cyclopropyl donor, such as cyclopropylboronic acid or a cyclopropyl-organometallic reagent. These reactions typically employ a palladium catalyst, often in combination with a phosphine (B1218219) ligand and a base, to facilitate the coupling process. rsc.orgmdpi.com The versatility of this approach allows for the synthesis of a range of C-5 substituted nucleosides, although specific conditions for C-5 cyclopropylation of 2'-deoxycytidine require careful optimization. nih.gov

Table 1: Key Components in Palladium-Catalyzed C-5 Modification

| Component | Role | Examples |

| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand | Stabilizes the palladium center and influences reactivity and selectivity. | Triphenylphosphine (PPh₃), other phosphine-based ligands |

| Base | Activates the coupling partners and neutralizes acidic byproducts. | K₂CO₃, Cs₂CO₃, TBAF |

| Cyclopropyl Donor | Provides the cyclopropyl group for the coupling reaction. | Cyclopropylboronic acid, cyclopropylzinc reagents |

| Substrate | The C-5 activated 2'-deoxycytidine derivative. | 5-Iodo-2'-deoxycytidine, 5-Triflyl-2'-deoxycytidine |

This table represents typical components used in palladium-catalyzed cross-coupling reactions for nucleobase modification.

A more complex modification involves the creation of a spirocyclopropyl system at the 2'-position of the deoxyribose sugar. This structural motif, where the cyclopropane (B1198618) ring shares a single carbon atom with the sugar ring, significantly alters the conformation of the nucleoside. thieme-connect.dethieme-connect.de The synthesis of these analogs often begins with a precursor that has a double bond at the 2'-position.

One established method for forming the spirocyclopropyl ring involves a two-step process. First, a condensation reaction is carried out between a 2'-methylene nucleoside and diazomethane (B1218177). This reaction forms a pyrazoline intermediate, which is a five-membered ring containing two adjacent nitrogen atoms. nih.gov

Following the formation of the pyrazoline intermediate, the second step involves the extrusion of nitrogen gas (N₂) to form the cyclopropane ring. This is often achieved through photolysis, where the compound is irradiated with light of a specific wavelength. The energy from the light induces the cleavage of the carbon-nitrogen bonds in the pyrazoline ring, leading to the release of stable dinitrogen gas and the formation of the desired spirocyclopropyl system at the 2'-position. nih.gov The synthesis of related 2'-spirodifluorocyclopropyl nucleoside analogs has also been reported, utilizing a difluorocarbene type reaction. nih.gov

The N4-position of the cytidine (B196190) base, an exocyclic amino group, provides another site for modification. Introducing a cyclopropyl group at this position can influence the hydrogen bonding properties of the nucleobase. nih.gov The synthesis of N4-cyclopropyl-2'-deoxycytidine can be approached through several methods. A common strategy involves the acylation of the N4-amino group, followed by further chemical transformations. researchgate.netnih.gov For instance, an N4-allyl derivative can be synthesized and subsequently cyclized. rsc.org Another approach involves the direct reaction of 2'-deoxycytidine with a cyclopropyl-containing electrophile under basic conditions. The reactivity of the N4-amino group allows for a range of modifications, and the choice of synthetic route depends on the desired final product and the compatibility of the reagents with the sensitive glycosidic bond and sugar hydroxyl groups. google.comnih.govgoogle.com

Synthesis of Spirocyclopropyl Systems at the 2'-Position

Stereoselective Synthesis of N-Cyclopropyl-2'-deoxycytidine Enantiomers

The stereochemistry of modified nucleosides is critical for their biological activity. For this compound, particularly when the cyclopropyl group is part of a chiral center (such as in spirocyclic systems), the synthesis of specific enantiomers is a significant challenge. Stereoselective synthesis aims to produce a single enantiomer, which is often the biologically active form. tandfonline.com

Achieving stereoselectivity can involve several strategies. One approach is to use a chiral starting material, such as a sugar derivative with a defined stereochemistry, which then directs the stereochemical outcome of subsequent reactions. nih.gov Another method involves the use of chiral catalysts or reagents that can differentiate between the two developing enantiomeric transition states during a key bond-forming step. nih.gov For this compound, this could be applied during the cyclopropanation step or during the glycosylation reaction that connects the modified base to the sugar. acs.org In cases where a mixture of enantiomers is formed, chiral chromatography techniques can be employed to separate them. The development of stereoselective methods is crucial for the preparation of enantiomerically pure this compound and its analogs for biological evaluation. tandfonline.comresearchgate.net

Development of Prodrug Forms for Enhanced Bioavailability and Intracellular Delivery

The inherent physicochemical properties of nucleoside analogs can often limit their oral bioavailability, hindering their clinical potential. To overcome these limitations, prodrug strategies are frequently employed to mask polar functional groups, thereby improving membrane permeability and absorption. For this compound, which has demonstrated limited exposure after oral administration, the development of prodrugs has been a key area of research. acs.org

One of the most common and effective prodrug approaches for nucleoside analogs involves the esterification of the hydroxyl groups on the sugar moiety. This strategy increases the lipophilicity of the molecule, facilitating its passage across cellular membranes. Once inside the cell, endogenous esterases cleave the ester groups, releasing the active parent drug. blumberginstitute.org

In the case of 2'-deoxy-2'-spirocyclopropylcytidine, researchers investigated ester prodrugs to improve its pharmacokinetic profile. acs.org Specifically, 3'-mono- and 3',5'-diisobutyryl ester prodrugs were synthesized and evaluated. acs.org The rationale behind this approach is that the bulky isobutyryl groups would effectively mask the polar hydroxyls, leading to enhanced absorption from the gastrointestinal tract.

Pharmacokinetic studies in rats and dogs demonstrated that the oral administration of the 3',5'-diisobutyryl ester prodrug led to a substantial increase in the systemic exposure to the parent compound, 2'-deoxy-2'-spirocyclopropylcytidine. acs.org This highlights the success of the esterification strategy in overcoming the limited oral bioavailability of the parent nucleoside analog.

Table 1: Investigated Ester Prodrugs of 2'-deoxy-2'-spirocyclopropylcytidine

| Prodrug Name | Parent Compound | Ester Moiety | Purpose | Outcome |

| 3'-mono-isobutyryl ester of 2'-deoxy-2'-spirocyclopropylcytidine | 2'-deoxy-2'-spirocyclopropylcytidine | Isobutyryl | Enhanced Bioavailability | Evaluated |

| 3',5'-diisobutyryl ester of 2'-deoxy-2'-spirocyclopropylcytidine | 2'-deoxy-2'-spirocyclopropylcytidine | Isobutyryl | Enhanced Bioavailability | Substantially increased exposure to the parent compound in rats and dogs. acs.org |

The Phosphoramidate ProTide (Pro-nucleotide) technology is a sophisticated prodrug approach designed to deliver the monophosphate form of a nucleoside analog directly into the cell. nih.govacs.org This strategy is particularly advantageous as it bypasses the often inefficient and rate-limiting first phosphorylation step catalyzed by cellular kinases, a common mechanism of drug resistance. nih.gov A ProTide typically consists of the nucleoside monophosphate masked with an aryl group and an amino acid ester, which are cleaved intracellularly by enzymes to release the active nucleotide. nih.govacs.org

Despite a comprehensive review of the scientific literature, no specific application of the Phosphoramidate ProTide technology to this compound or its alias, 2'-deoxy-2'-spirocyclopropylcytidine, has been publicly reported. While this technology has been successfully applied to a wide range of other nucleoside analogs, its use in conjunction with this particular compound remains an area for potential future investigation.

Optimization of Synthetic Protocols for Research Scale Production

The advancement of a promising compound from initial discovery to preclinical and clinical evaluation necessitates the development of a robust and scalable synthetic route. For 2'-deoxy-2'-spirocyclopropylcytidine, a convenient synthesis was devised to facilitate the production of multigram quantities required for extensive studies. acs.org

An initial synthetic approach was based on the cycloaddition of diazomethane to an exomethylene derivative, followed by photolytic extrusion of nitrogen gas to form the spirocyclopropane ring. acs.org While effective for initial quantities, this method involves hazardous reagents, making it less suitable for large-scale synthesis.

To address the need for a safer and more practical synthesis, an alternative method was developed. acs.org This optimized protocol starts from γ-silyl tertiary alcohols. The key step involves the activation of the hydroxyl group with thionyl chloride in the presence of 4-DMAP, which allows for the ring-closing cyclization to occur under mild conditions. acs.org A proposed mechanism suggests the participation of the uracil (B121893) moiety in this cyclization step. This improved, stepwise approach avoids hazardous reagents and is well-suited for the scale-up production of 2'-deoxy-2'-spirocyclopropylcytidine in generic equipment. acs.org

Table 2: Comparison of Synthetic Protocols for 2'-deoxy-2'-spirocyclopropylcytidine

| Synthetic Protocol | Key Reagents/Steps | Scale | Advantages | Disadvantages |

| Initial Medicinal Synthesis | Exomethylene derivative, diazomethane, photolysis | Small to medium | Provided initial quantities for early studies | Use of hazardous diazomethane, photolytic step can be difficult to scale |

| Optimized Scale-up Synthesis | γ-silyl tertiary alcohol, thionyl chloride, 4-DMAP | Multigram | Avoids hazardous reagents, mild reaction conditions, suitable for scale-up | Specific for the selected substrate |

Biological Activities and Cellular Mechanisms of N Cyclopropyl 2 Deoxycytidine Analogs

Antiviral Research Endeavors

The quest for effective antiviral therapeutics has led to extensive investigation into nucleoside analogs, a class of compounds that mimic natural building blocks of DNA and RNA. Among these, N-Cyclopropyl-2'-deoxycytidine and its related analogs have emerged as a focal point of significant research due to their potential to inhibit viral replication. These synthetic compounds are designed to interfere with the enzymatic machinery that viruses rely on to propagate their genetic material. Their unique structural modifications, particularly the introduction of a cyclopropyl (B3062369) group, can confer potent and selective antiviral properties. Research has primarily centered on the activity of these analogs against both RNA and DNA viruses, exploring their mechanisms of action at the cellular and molecular levels.

Analogs of this compound have demonstrated notable efficacy against a range of RNA viruses. This activity is predominantly attributed to their ability to target and inhibit viral RNA-dependent RNA polymerases (RdRp), enzymes that are essential for the replication of the viral genome but are absent in host cells, making them a prime target for antiviral drugs. wikipedia.orguw.edu

A key area of investigation has been the effect of these analogs on the Hepatitis C Virus (HCV). The HCV non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is critical for the virus's replication cycle. wikipedia.org One specific analog, 2'-deoxy-2'-spirocyclopropylcytidine, has been identified as a novel inhibitor of the HCV NS5B polymerase. nih.gov In cell-based assays using the Huh7-Rep cell line, this compound exhibited significant inhibitory activity. nih.gov

The emergence of SARS-CoV-2, the virus responsible for COVID-19, has spurred research into inhibitors of its RdRp, also known as nsp12. nih.gov Given the structural and functional similarities between the RdRp enzymes of different RNA viruses, there is a strong rationale for investigating cyclopropyl-containing nucleoside analogs against SARS-CoV-2. nih.gov These enzymes represent a promising target for developing broad-spectrum antiviral agents. nih.govnih.gov For instance, the non-nucleoside inhibitor HeE1-2Tyr has been shown to inhibit SARS-CoV-2 RdRp by binding to the RNA binding site and competing with the RNA template. nih.gov

Table 1: Antiviral Activity of this compound Analogs Against RNA Viruses

| Compound | Virus | Target | Assay System | Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Reference |

|---|

The primary mechanism by which nucleoside analogs like this compound derivatives inhibit viral polymerases involves their conversion into the active triphosphate form within the host cell. nih.govnih.gov This bioactivation process is carried out by host cell kinases. nih.gov Once converted, the triphosphate analog acts as a competitive inhibitor of the natural nucleoside triphosphate substrate for the viral polymerase. uw.edupatsnap.com

Upon incorporation into the nascent viral RNA chain, these analogs can lead to the termination of chain elongation. uw.edu This termination can occur because the analog lacks the essential 3'-hydroxyl group required for the formation of the next phosphodiester bond, a mechanism known as chain termination. nih.gov For example, 2',3'-dideoxycytidine 5'-triphosphate (ddCTP) has been shown to inhibit vesicular stomatitis virus (VSV) RNA synthesis through this mechanism. nih.gov The introduction of a cyclopropyl group at the 2' position of the deoxyribose sugar can create a sterically demanding structure that, once incorporated by the viral polymerase, prevents further extension of the RNA strand.

The therapeutic potential of this compound analogs extends to DNA viruses. For these viruses, the key targets are enzymes like reverse transcriptase (in retroviruses) and viral DNA polymerase. nih.govnih.gov

Human Immunodeficiency Virus (HIV), a retrovirus, relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, which is then integrated into the host cell's genome. nih.gov This enzyme is a primary target for anti-HIV drugs. nih.govnih.gov Research has led to the design of novel cyclopropyl-indole derivatives that function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov Unlike nucleoside analogs that bind to the catalytic site, NNRTIs bind to an allosteric pocket on the RT enzyme. nih.gov This binding induces a conformational change in the enzyme, rendering it inactive. patsnap.com Several of these cyclopropyl-indole compounds have demonstrated potent inhibition of HIV replication in phenotypic assays, with efficacy comparable to the established NNRTI, nevirapine. nih.govnih.gov

The Hepatitis B virus (HBV) also utilizes a reverse transcriptase for its replication. nih.gov While specific data on this compound against HBV is limited, the principle of inhibiting viral polymerases is a well-established strategy against HBV. For example, the carbocyclic analogue of 2'-deoxyguanosine (B1662781) has been shown to effectively halt HBV replication. nih.gov Similarly, inhibitors of the HBV Ribonuclease H (RNase H) domain, which is part of the viral polymerase, have shown potent efficacy in suppressing viral replication and the formation of covalently closed circular DNA (cccDNA), the stable form of the viral genome in infected cells. nih.gov

A fundamental mechanism for many nucleoside analog inhibitors of DNA viruses is obligate chain termination. mdpi.comnih.gov After being phosphorylated to their active triphosphate form by cellular kinases, these analogs are incorporated into the growing viral DNA chain by the viral DNA polymerase or reverse transcriptase. nih.govmdpi.com The structural modification, such as the absence of a 3'-hydroxyl group in dideoxynucleosides like ddC (2',3'-dideoxycytidine), prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting DNA synthesis. nih.gov

This mechanism is a hallmark of many successful antiviral drugs. nih.gov For Varicella-Zoster Virus (VZV), a DNA virus, inhibitors like (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate (BVDUTP) act as competitive inhibitors of the viral DNA polymerase with respect to the natural substrate. nih.gov While not a cyclopropyl derivative, the principle of polymerase inhibition is central. The presence of a cyclopropyl moiety on a deoxycytidine analog can be designed to function as an obligate chain terminator, providing a potent and selective means of disrupting viral replication. patsnap.comnih.govnih.gov

Table 2: Antiviral Activity of Cyclopropyl-Containing Analogs Against DNA Viruses

| Compound Class | Virus | Target | Mechanism | Finding | Reference |

|---|

Anticancer Research Pathways

Inhibition of DNA Synthesis and Replication

This compound analogs, like other nucleoside analogs, exert their anticancer effects in part by interfering with the fundamental processes of DNA synthesis and replication. nih.gov These compounds are chemically similar to natural deoxycytidine, allowing them to be recognized and processed by cellular machinery. nih.gov Once inside the cell, they are metabolized into their active triphosphate forms. nih.gov

A key mechanism involves the incorporation of these analog triphosphates into the growing DNA strand during replication. nih.govnih.gov For instance, the analog 2'-C-cyano-2'-deoxy-1-beta-D-arabino-pentofuranosylcytosine (CNDAC) is metabolized to its 5'-triphosphate and integrated into the DNA of cancer cells. nih.gov This incorporation is directly associated with the inhibition of further DNA synthesis. nih.gov The presence of the unnatural analog within the DNA strand can disrupt the normal replication process, leading to a delay in the S phase of the cell cycle, where DNA synthesis occurs. nih.gov Some analogs, upon incorporation, can lead to DNA strand breaks, further halting replication. nih.gov This disruption of DNA integrity and the pause in replication ultimately contribute to the cytotoxic effects on rapidly dividing cancer cells. medchemexpress.com

Interference with DNA Polymerases

The mechanism of action for many deoxycytidine analogs involves direct or indirect interference with DNA polymerases, the enzymes responsible for synthesizing DNA. While some analogs act as chain terminators after being incorporated into DNA, others can inhibit the polymerases themselves. For example, the deoxycytidine analogs ara-C (Cytarabine) and gemcitabine (B846) are known to inhibit DNA replication. nih.gov The incorporation of an analog can create a structure that the DNA polymerase cannot effectively extend, leading to a halt in DNA elongation.

Furthermore, research into related DNA damage and repair mechanisms shows the involvement of specific polymerases. In E. coli, DNA Polymerase II is primarily responsible for bypassing certain types of DNA lesions, indicating the complex interplay between DNA damage created by analogs and the cellular repair machinery. nih.gov In human cells, inhibitors have been developed that specifically target DNA polymerase theta (Polθ), an enzyme involved in DNA repair, which can be synthetically lethal to cancer cells with specific mutations, such as in the BRCA genes. medchemexpress.com This suggests that the damage induced by the incorporation of deoxycytidine analogs may be recognized and processed by various DNA polymerases, and inhibiting these polymerases can be a therapeutic strategy in itself.

Role as Antimetabolites

Chemotherapeutic nucleoside analogs are classified as antimetabolites. nih.gov They function by mimicking natural metabolites, thereby interfering with essential cellular processes like the synthesis of DNA and RNA. nih.gov Various 5-substituted 2'-deoxycytidines have been evaluated for their antimetabolic properties. nih.gov These compounds compete with their natural counterpart, deoxycytidine, for the enzymes involved in DNA synthesis. nih.gov

The anticancer activity of these analogs stems from their ability to be selectively taken up and metabolized by cancer cells, which often have higher rates of proliferation and DNA synthesis compared to normal cells. nih.gov This leads to the inhibition of cell proliferation and the synthesis of host-cell DNA. nih.gov The analog 5-aza-2'-deoxycytidine, for example, is recognized for its antimetastatic and tumor-suppressing capabilities, which are rooted in its function as an antimetabolite that disrupts normal DNA processing. nih.gov By acting as fraudulent substrates, these analogs subvert the metabolic pathways required for cell growth and division, leading to cytotoxicity in cancer cells. nih.gov

Impact on DNA Methylation and Epigenetic Regulation

A primary and extensively studied mechanism of certain this compound analogs is their profound impact on DNA methylation and epigenetic regulation. nih.govresearchgate.netnih.gov DNA methylation is a critical epigenetic modification where methyl groups are added to DNA, typically at CpG sites, influencing gene expression without altering the DNA sequence itself. nih.govmdpi.com In cancer, abnormal DNA hypermethylation often leads to the silencing of tumor suppressor genes. nih.govnih.gov

Analogs such as 5-aza-2'-deoxycytidine (Decitabine) are potent demethylating agents. nih.govmdpi.com When these analogs are incorporated into DNA, they disrupt the normal methylation patterns. nih.govbiorxiv.org This disruption can lead to a genome-wide reduction in DNA methylation, a process known as passive demethylation, which occurs as the cell divides and the methylation marks are not maintained. mdpi.com This epigenetic reprogramming can alter gene expression on a large scale, affecting various cellular functions and pathways. researchgate.netnih.gov Interestingly, the effect is not always simple demethylation; studies have shown that treatment with 5-aza-2'-deoxycytidine can result in both hypomethylation and hypermethylation in a context-specific manner. biorxiv.org

The epigenetic effects of analogs like 5-aza-2'-deoxycytidine and 5-fluoro-2'-deoxycytidine (B1672315) are mediated through the direct inhibition of DNA methyltransferases (DNMTs). mdpi.comnih.gov DNMTs are the enzymes responsible for establishing and maintaining DNA methylation patterns. researchgate.netnih.gov The mechanism of inhibition is a classic example of covalent trapping. After the analog is incorporated into a new DNA strand, the DNMT enzyme attempts to methylate it, but instead forms an irreversible covalent bond with the analog. nih.gov

This action effectively sequesters and depletes the active pool of DNMTs in the cell, particularly DNMT1, which is responsible for maintaining methylation during DNA replication. researchgate.netmdpi.comnih.gov Studies in various cell lines have demonstrated that treatment with 5-aza-2'-deoxycytidine leads to a significant down-regulation of the expression and activity of both DNMT1 and DNMT3A. researchgate.netnih.gov This inhibition of DNMTs is the direct cause of the subsequent global DNA demethylation and the reactivation of silenced genes. nih.govnih.gov Other analogs, such as 2′-Deoxy-5-nitrocytidine, are also recognized as DNMT inhibitors. medchemexpress.com

A critical consequence of DNA methyltransferase inhibition and subsequent demethylation is the reactivation of epigenetically silenced tumor suppressor genes. nih.govmedxtmc.netdrugtargetreview.com In many cancers, the promoters of tumor suppressor genes are hypermethylated, which turns off their expression and allows cancer cells to grow unchecked. nih.govscispace.com

Treatment with 5-aza-2'-deoxycytidine has been shown to reverse this silencing. For example, in breast cancer cell lines, the drug induced the re-expression of the antimetastatic tumor suppressor genes DSC3 and MASPIN. nih.gov Similarly, in colorectal cancer cells, it can reactivate the silenced hMLH1 gene. nih.gov The reactivation of the p16 tumor suppressor gene has been directly linked to the suppression of cellular growth in several cancer cell lines following treatment. scispace.com This re-expression of key regulatory genes restores critical checkpoints that can halt cell division and induce apoptosis, representing a major pathway for the anticancer effects of these epigenetic drugs. nih.govscispace.com However, research indicates that even after demethylation and reactivation, the promoters of these genes may not return to a fully normal, euchromatic state, suggesting that they remain in an environment with some repressive characteristics. nih.gov

Research Findings on Deoxycytidine Analogs

| Compound/Analog | Cell Line/Model | Key Mechanism | Outcome | Citation(s) |

| 5-aza-2'-deoxycytidine (Decitabine) | Breast Tumor Cell Lines (MDA-MB-231, UACC 1179) | DNA demethylation, DNMT inhibition | Reactivation of tumor suppressor genes (DSC3, MASPIN). | nih.gov |

| 5-aza-2'-deoxycytidine (Decitabine) | Colorectal Cancer Cells | DNA demethylation | Reactivation of silenced hMLH1 gene. | nih.gov |

| 5-aza-2'-deoxycytidine (Decitabine) | Mouse Hippocampal HT22 Cells | DNMT1 and DNMT3A inhibition | Inhibition of cell proliferation, S phase arrest. | researchgate.netnih.gov |

| 5-aza-2'-deoxycytidine (Decitabine) | Leukemia and Melanoma Cells | Inhibition of cholesterol biosynthesis via DPP4 reactivation. | Growth inhibition. | nih.gov |

| 2'-C-cyano-2'-deoxy-1-beta-D-arabino-pentofuranosylcytosine (CNDAC) | Human Lymphoblastoid (CEM) and Myeloblastic Leukemia (ML-1) Cells | Incorporation into DNA, inhibition of DNA synthesis, DNA strand breaks. | Cell cycle arrest in G2 phase. | nih.gov |

| 5-fluoro-2'-deoxycytidine (FdCyd) | Human Tumor Cell Lines | DNA methyltransferase inhibition. | Inhibition of cancer cell growth. | nih.govscispace.com |

| Various 5-substituted 2'-deoxycytidines | Murine L1210 Cells | Antimetabolite activity, inhibition of DNA synthesis. | Inhibition of cell proliferation. | nih.gov |

Induction of Apoptotic Pathways

There is currently a lack of specific research detailing the ability of this compound or its direct analogs to induce apoptotic pathways in cells. Scientific investigations have extensively documented the pro-apoptotic effects of other cytidine (B196190) analogs, such as 5-aza-2'-deoxycytidine, which is known to induce apoptosis through various mechanisms, including the re-activation of tumor suppressor genes. nih.govsemanticscholar.orgnih.govnih.gov However, similar studies focusing on the N-Cyclopropyl variant are absent from publicly accessible research databases. The influence of the N-cyclopropyl functional group on the molecule's ability to trigger cellular suicide programs remains an open area for investigation.

Other Biological Applications

Research as Markers for DNA Synthesis and Cell Proliferation

The use of nucleoside analogs to label newly synthesized DNA is a cornerstone of cell proliferation research. Analogs like 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-Ethynyl-2'-deoxycytidine (B116413) (EdC) have been successfully developed and are widely used as markers for DNA synthesis due to their ability to be incorporated into replicating DNA and subsequently detected via click chemistry. researchgate.netnih.govjenabioscience.comjenabioscience.com These methods offer a powerful alternative to traditional techniques using bromodeoxyuridine (BrdU).

However, there is no available research to suggest that this compound has been investigated or utilized for this purpose. The structural modifications of a cyclopropyl group at the N4 position of the cytosine base may affect its recognition and incorporation by DNA polymerases, a critical step for its function as a proliferation marker. Without empirical data, its potential in this application remains purely speculative.

Enzymatic Interactions and Metabolic Pathways of N Cyclopropyl 2 Deoxycytidine Analogs

Cellular Uptake Mechanisms via Nucleoside Transporters

The entry of nucleoside analogs like N-Cyclopropyl-2'-deoxycytidine into a cell is a critical first step for their therapeutic action. As these molecules are typically hydrophilic, they cannot freely diffuse across the lipid bilayer of the cell membrane. Instead, their transport is mediated by specialized membrane proteins known as human nucleoside transporters (hNTs). nih.gov

These transporters are broadly categorized into two families:

Equilibrative Nucleoside Transporters (ENTs): These transporters, including hENT1 and hENT2, move nucleosides down their concentration gradient in a bidirectional manner. nih.govmedchemexpress.com They exhibit broad substrate selectivity, transporting both purine (B94841) and pyrimidine (B1678525) nucleosides. medchemexpress.com Studies on analogs like gemcitabine (B846) and decitabine (B1684300) show that hENT1, in particular, is crucial for their uptake. nih.govnih.gov

Concentrative Nucleoside Transporters (CNTs): This family of transporters, such as hCNT1, hCNT2, and hCNT3, actively transports nucleosides into the cell against a concentration gradient, a process driven by a sodium ion gradient. nih.gov Different CNTs show preferences for pyrimidine (hCNT1) or purine (hCNT2) nucleosides, while hCNT3 transports both. nih.gov

The specific transporters involved can vary between cell types, and the expression levels of these transporters can significantly influence the uptake and subsequent efficacy of a nucleoside analog. nih.govmedchemexpress.com For instance, the antitumor action of nucleoside analogs is closely tied to the functional expression of transporters like hENT1 and hENT2, which are typically located on the plasma membrane. nih.gov While direct studies on this compound are limited, its structural similarity to other deoxycytidine analogs suggests it shares these uptake mechanisms.

Intracellular Phosphorylation and Bioactivation

Once inside the cell, this compound must be converted into its active triphosphate form. This bioactivation is a sequential phosphorylation process, with each step catalyzed by specific cellular kinases.

The initial and rate-limiting step in the activation cascade is the phosphorylation of the nucleoside analog to its 5'-monophosphate form. This reaction is predominantly catalyzed by the enzyme Deoxycytidine Kinase (dCK) . nih.gov dCK has a broad substrate specificity, allowing it to phosphorylate natural deoxyribonucleosides (like deoxycytidine, deoxyadenosine, and deoxyguanosine) as well as a wide array of clinically important nucleoside analogs. nih.gov

The activity of dCK is particularly high in lymphoid cells, which can lead to a degree of tissue-specific targeting for analogs that rely on this enzyme for activation. nih.gov The level of dCK expression in cells is a critical determinant of their sensitivity to these analogs; cells lacking dCK activity are often resistant.

Following the initial monophosphorylation by dCK, the resulting this compound monophosphate undergoes two further phosphorylation steps to yield the biologically active triphosphate metabolite. These subsequent phosphorylations are carried out by other, less specific cellular kinases.

For example, UMP-CMP kinase (uridine-cytidine monophosphate kinase) is known to catalyze the conversion of other deoxycytidine analog monophosphates to their diphosphate (B83284) forms. The final phosphorylation, from diphosphate to triphosphate, is typically carried out by nucleoside diphosphate kinases (NDPKs) , which have broad substrate specificity.

This three-step phosphorylation pathway is essential, as the triphosphate form is the active metabolite that can compete with natural deoxynucleotides.

Table 1: Key Enzymes in the Bioactivation of Deoxycytidine Analogs

| Phosphorylation Step | Product Form | Primary Enzyme(s) | Role |

| Step 1 | Monophosphate | Deoxycytidine Kinase (dCK) | Rate-limiting initial activation |

| Step 2 | Diphosphate | UMP-CMP Kinase | Intermediate phosphorylation |

| Step 3 | Triphosphate | Nucleoside Diphosphate Kinases (NDPKs) | Final activation to the active form |

The therapeutic effect of this compound triphosphate is derived from its ability to compete with the natural endogenous deoxynucleoside triphosphate, deoxycytidine triphosphate (dCTP) . wikipedia.orgebi.ac.uk This competition occurs at several levels:

Competition for Activation: The initial activation by dCK is a point of competition. High intracellular concentrations of the natural substrate, deoxycytidine, can reduce the phosphorylation and subsequent activation of the analog, potentially leading to reduced efficacy. nih.gov

Competition for DNA Synthesis: The primary mechanism of action for many nucleoside analogs involves the triphosphate metabolite acting as a fraudulent substrate for DNA polymerases. Research on structurally similar N4-acyl-2'-deoxycytidine triphosphates shows that they are efficiently used as substrates by various family A and B DNA polymerases. nih.gov During DNA replication, this compound triphosphate would compete with the natural dCTP for incorporation into the growing DNA strand. wikipedia.orgnih.gov The presence of the N-cyclopropyl group can disrupt normal DNA synthesis, leading to chain termination or dysfunctional DNA.

Modulation by dCTP Pool Size: The sensitivity of cells to a deoxycytidine analog can be inversely correlated with the size of the intracellular dCTP pool. medchemexpress.com Cells with large dCTP pools are more resistant because the natural nucleotide can more effectively outcompete the analog triphosphate at the level of DNA polymerase. medchemexpress.com

Interestingly, studies on N4-acylated analogs have shown that the modified cytosine base can pair not only with its natural partner, guanine, but also form a strong base pair with adenine (B156593). nih.gov If this compound behaves similarly, its incorporation could lead to mutations in addition to chain termination.

Interactions with Ribonucleotide Diphosphate Reductase (RDPR)

Beyond incorporation into DNA, deoxycytidine analogs can also exert effects by interacting with other key cellular enzymes. One important target is Ribonucleotide Diphosphate Reductase (RDPR) , also known as ribonucleotide reductase (RNR). nih.govnih.gov This enzyme is responsible for the de novo synthesis of all four deoxyribonucleotides required for DNA replication by converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates. nih.gov

After this compound is converted to its diphosphate form, it can act as a potent inhibitor of RDPR. nih.gov By inhibiting this enzyme, the analog can deplete the intracellular pools of all four natural deoxynucleoside triphosphates (dNTPs), including dCTP. This depletion has a dual effect: it enhances the cytotoxic effect by starving the cell of essential DNA building blocks and can also increase the relative potency of the analog's triphosphate form by reducing the concentration of its natural competitor, dCTP. nih.gov

Metabolic Inactivation Pathways

Like any therapeutic agent, this compound is subject to metabolic inactivation, which can limit its efficacy. Several enzymatic pathways can catabolize the compound. Based on the metabolism of similar analogs like 5-fluorodeoxycytidine, two primary inactivation routes are likely: nih.gov

Deamination: The enzyme cytidine (B196190) deaminase (CDA) , which is present in various tissues, can remove the amino group from the cytosine base of the nucleoside analog. This conversion would render it inactive. Similarly, after phosphorylation to the monophosphate form, the enzyme deoxycytidylate (dCMP) deaminase could perform the same deamination, preventing its further activation to the triphosphate form. nih.gov

Oxidation of the Cyclopropyl (B3062369) Group: The cyclopropyl moiety itself can be a site of metabolic attack. Cytochrome P450 (CYP) enzymes are known to mediate the oxidation of cyclopropyl rings in various drug molecules. This oxidation can lead to ring-opening and the formation of reactive intermediates, ultimately resulting in inactive metabolites.

Enzymatic Biotransformations and Adduct Formation

The enzymatic biotransformation of nucleoside analogs is a critical area of study, determining their efficacy, potential for drug-drug interactions, and safety profile. For analogs containing a cyclopropyl moiety, such as this compound, the metabolic fate is of particular interest due to the unique chemical properties of the cyclopropyl group. While specific research on this compound is limited in publicly available literature, general principles of cyclopropylamine (B47189) metabolism by xenobiotic-metabolizing enzymes can provide insights into its likely biotransformation pathways and potential for adduct formation.

The high C-H bond dissociation energy of the cyclopropyl ring generally confers resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This property is often exploited in drug design to enhance metabolic stability. hyphadiscovery.com However, when a cyclopropyl group is attached to a nitrogen atom, as in an N-cyclopropylamine, it can become a substrate for oxidative enzymes, leading to a series of biotransformations. hyphadiscovery.com

Metabolic Pathways of Cyclopropylamines

Studies on various cyclopropylamine-containing compounds have revealed that metabolism can proceed through several pathways, primarily mediated by CYP enzymes and flavin-containing monooxygenases (FMOs). hyphadiscovery.com These pathways can lead to the formation of reactive metabolites capable of forming covalent adducts with cellular macromolecules, such as proteins and glutathione (B108866) (GSH). hyphadiscovery.com

One major pathway involves the oxidation of the cyclopropylamine moiety. This can lead to the opening of the cyclopropyl ring, generating reactive intermediates. hyphadiscovery.com For instance, research on certain hepatitis C virus NS5B inhibitors containing a cyclopropyl motif demonstrated NADPH-dependent oxidation, resulting in the formation of multiple GSH conjugates. hyphadiscovery.com The proposed mechanism involves radical formation and subsequent ring opening. hyphadiscovery.com

Glutathione Adduct Formation

The formation of glutathione (GSH) adducts is a significant pathway in the detoxification of reactive electrophilic metabolites. It is also an indicator of the potential for a compound to form covalent bonds with other nucleophilic sites in proteins and nucleic acids, which can lead to toxicity. The general mechanism for the formation of GSH adducts from cyclopropylamines involves:

Enzymatic Oxidation: CYP-mediated oxidation of the cyclopropylamine to a more reactive species.

Ring Opening: The strained cyclopropyl ring may open to form a reactive intermediate.

GSH Conjugation: The electrophilic intermediate is then attacked by the nucleophilic thiol group of glutathione, forming a stable adduct.

While specific data for this compound is not available, the table below illustrates the types of metabolites and adducts that have been observed with other cyclopropylamine-containing molecules, providing a potential model for its metabolism.

Table 1: Potential Metabolic Fates of N-Cyclopropylamine Moieties

| Metabolic Process | Enzymes Involved | Potential Products/Intermediates | Significance |

| N-Dealkylation | Cytochrome P450 | N-dealkylated metabolite, cyclopropanone | Can alter biological activity |

| Ring Oxidation | Cytochrome P450 | Hydroxylated cyclopropyl ring | Can be a major metabolic pathway |

| Ring Opening | Cytochrome P450 | Reactive aldehydes (e.g., 3-hydroxypropionaldehyde) | Can lead to reactive metabolite formation |

| GSH Conjugation | Glutathione S-Transferases (GSTs) | Glutathione adducts | Detoxification pathway; indicator of reactive metabolite formation |

Detailed Research Findings from Analogous Compounds

Research on other molecules provides valuable insights. For example, studies on certain IDO1 inhibitors with a cyclopropyl group showed that oxidation of this group was a significant metabolic pathway in rat hepatocytes. nih.gov In another instance, the antibiotic trovafloxacin, which contains a cyclopropylamine, undergoes CYP1A2-mediated oxidation, leading to reactive ring-opened intermediates that can form covalent adducts with hepatic proteins. hyphadiscovery.com

These findings underscore the importance of the chemical environment surrounding the cyclopropylamine in directing its metabolic fate. The electronic properties of the pyrimidine ring in this compound would likely influence the susceptibility of the cyclopropyl group to enzymatic oxidation.

Structure Activity Relationship Sar Studies and Molecular Design of N Cyclopropyl 2 Deoxycytidine Analogs

Influence of Cyclopropyl (B3062369) Moiety Position on Biological Activity

The placement of the cyclopropyl group on the N-Cyclopropyl-2'-deoxycytidine scaffold is a critical determinant of its biological activity. The unique stereoelectronic properties of the cyclopropyl ring, including its rigidity and high p-character of its C-C bonds, can significantly alter the molecule's interaction with biological targets depending on its location.

N4-Position Cyclopropyl Substitution

Substitution at the N4-position of the cytosine base is a common strategy to modulate the activity and metabolic stability of nucleoside analogs. While direct studies on N4-cyclopropyl-2'-deoxycytidine are not extensively documented in the reviewed literature, research on other N4-substituted cytidine (B196190) derivatives provides valuable insights.

The introduction of substituents at the N4-position can influence the hydrogen bonding patterns with target enzymes and protect the nucleoside from deamination by cytidine deaminase, a major pathway for metabolic inactivation. For instance, N4-acyl derivatives of 2'-deoxycytidine (B1670253) have been synthesized to enhance their stability and cellular uptake. oup.com Studies on N4-acetyl-2'-deoxycytidine have shown that this modification is well-tolerated and the resulting nucleoside can be a substrate for enzymatic incorporation into DNA. nih.gov Furthermore, research on N4-hydroxycytidine (NHC) and its prodrug molnupiravir (B613847) has highlighted the critical role of the N4-substituent in antiviral activity. nih.gov However, even minor alterations to the N4-substituent can lead to a complete loss of potency, underscoring the high degree of structural specificity required for biological activity. nih.gov

The cyclopropyl group, being a small and rigid alkyl substituent, would be expected to sterically influence the interaction with enzymes. Its effect would likely differ from that of more flexible alkyl chains or acyl groups. The development of N4-substituted analogs, such as N4-methyl-6-azacytidine, has shown that even small alkyl groups can lead to significant anti-adenoviral activity with low cytotoxicity. researchgate.net This suggests that an N4-cyclopropyl substituent could potentially confer favorable biological properties, though this remains to be experimentally verified.

2'-Position Spirocyclopropyl Modification

One notable example is 2'-deoxy-2'-spirocyclopropylcytidine, which has been identified as a selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. nih.gov This compound exhibited an EC50 of 7.3 μM in a Huh7-Rep cell line with no associated cytotoxicity up to 98.4 μM. nih.gov The synthesis of such analogs is a multi-step process, but it has been optimized to allow for the production of gram-scale quantities for further evaluation. nih.gov

The antiviral activity of these 2'-spirocyclopropyl nucleosides is highly dependent on the nature of the nucleobase. For instance, a study on 2'-spirocyclopropyl-5'-deoxyphosphonic acid furanosyl nucleoside analogues found that the adenine (B156593) phosphonic acid analog showed significant anti-HIV activity (EC50 = 7.9 μM), while other analogs were less potent. nih.gov This highlights the importance of the interplay between the modified sugar and the specific nucleobase for enzymatic recognition and antiviral efficacy.

The table below summarizes the reported biological activity of a key 2'-spirocyclopropyl analog.

| Compound | Target | Assay System | EC₅₀ (µM) | CC₅₀ (µM) |

| 2'-deoxy-2'-spirocyclopropylcytidine | HCV NS5B Polymerase | Huh7-Rep cell line | 7.3 | >98.4 |

EC₅₀: Half maximal effective concentration; CC₅₀: Half maximal cytotoxic concentration. Data from nih.gov.

5-Position Cyclopropyl Substitution

The substitution of a hydrogen atom at the C5 position with a small alkyl group, such as ethyl or vinyl, has been shown to result in potent antiviral activity against herpes simplex virus (HSV). nih.gov The size and nature of the 5-substituent are critical, with larger groups often leading to a decrease in activity. The introduction of a cyclopropyl group at the 5-position of uridine (B1682114) has been explored, and these analogs are of interest for their potential biological activities. The synthesis of 5-substituted pyrimidine (B1678525) derivatives is an active area of research for the development of inhibitors of various biological processes. nih.gov

Impact of Sugar Ring Modifications (e.g., 2'-deoxy, 2'-spiro, 3'-hydroxyl group importance)

The furanose ring of nucleosides is a central element in defining their biological activity. Modifications to the sugar moiety, particularly at the 2' and 3' positions, can dramatically alter a nucleoside's conformational preferences, its ability to be phosphorylated by cellular kinases, and its interaction with polymerases.

The presence of the 2'-deoxyribose is a defining feature of this compound and is crucial for its classification as a DNA building block analog. The absence of the 2'-hydroxyl group, as in DNA, favors a C2'-endo sugar pucker, which is characteristic of B-form DNA. glenresearch.com The introduction of a 2'-spirocyclopropyl group, as discussed in section 5.1.2, rigidly locks the sugar conformation and has been shown to be compatible with antiviral activity. nih.gov

The 3'-hydroxyl group is of paramount importance for the biological activity of most nucleoside analogs that act as chain terminators of DNA or RNA synthesis. This hydroxyl group is essential for the formation of the 3',5'-phosphodiester bond during nucleic acid polymerization. Analogs that lack a 3'-hydroxyl group or have it modified are often potent chain terminators. In the context of this compound analogs, the presence of a free 3'-hydroxyl group would be a prerequisite for it to be incorporated into a growing DNA chain and subsequently exert its effect. The importance of the 3'-hydroxyl is underscored by the development of 3'-branched nucleosides, which have shown improved antitumor effects. acs.org

Effects of Nucleobase Alterations on Enzymatic Recognition and Efficacy

The pyrimidine base of this compound is the primary site of recognition by many cellular and viral enzymes. Alterations to the nucleobase, beyond the placement of the cyclopropyl group, can have a profound impact on the analog's phosphorylation to its active triphosphate form and its subsequent interaction with DNA polymerases.

For a nucleoside analog to be active, it must typically be converted to its 5'-monophosphate, diphosphate (B83284), and ultimately triphosphate form by cellular or viral kinases. nih.gov The efficiency of this phosphorylation cascade is highly dependent on the structure of the nucleobase. Modifications that alter the shape, size, or hydrogen-bonding capacity of the base can prevent recognition by these kinases, rendering the analog inactive. For example, studies with N4-acyl-2'-deoxycytidine analogs have shown that while some modifications are well-tolerated by polymerases, they can also lead to mispairing with adenine instead of the canonical guanine. nih.gov This highlights how nucleobase alterations can affect not only the efficiency of incorporation but also the fidelity of DNA synthesis.

Furthermore, the interaction with viral-specific enzymes is a key determinant of selective antiviral activity. For an analog to be an effective antiviral, it should ideally be a preferred substrate for viral kinases and/or polymerases compared to their host cell counterparts.

Conformational Analysis and Sugar Pucker in Relation to Activity

The three-dimensional conformation of a nucleoside analog is a critical factor governing its biological activity. The flexibility of the furanose ring, known as sugar pucker, and the orientation of the nucleobase relative to the sugar (the glycosidic torsion angle, χ) are key conformational parameters.

The sugar moiety of nucleosides typically exists in a dynamic equilibrium between two major conformations: the C2'-endo (South) pucker, which is characteristic of B-form DNA, and the C3'-endo (North) pucker, found in A-form DNA and RNA. glenresearch.comnih.gov The introduction of substituents on the sugar ring can bias this equilibrium towards one conformation. For instance, locking the sugar pucker in a specific conformation, as seen in methanocarba nucleosides, has been shown to have a significant impact on antiviral activity. nih.gov A Northern-fixed thymidine (B127349) analog displayed potent anti-herpes activity, suggesting that pre-organizing the nucleoside into a specific conformation can enhance its interaction with the target enzyme. nih.gov

The cyclopropyl group, due to its rigid nature, can influence the conformational preferences of the entire nucleoside. nih.govresearchgate.net When attached to the nucleobase or the sugar, it can sterically hinder certain conformations and favor others. The precise impact of a cyclopropyl substituent on the sugar pucker and glycosidic torsion angle of this compound would require detailed computational and experimental analysis, such as NMR spectroscopy. However, it is plausible that the cyclopropyl group could restrict the conformational freedom of the molecule, potentially leading to a more favorable binding to its biological target.

The table below outlines the key conformational parameters and their general influence on nucleoside activity.

| Conformational Parameter | Common States | Influence on Activity |

| Sugar Pucker | C2'-endo (South), C3'-endo (North) | Determines the overall geometry of the nucleoside and its ability to fit into the active site of enzymes. A C2'-endo pucker is generally preferred for DNA polymerases. glenresearch.com |

| Glycosidic Torsion Angle (χ) | anti, syn | Defines the orientation of the nucleobase relative to the sugar. The anti conformation is predominant in B-DNA. |

Design Principles for Enhanced Enzyme Selectivity and Metabolic Stability

The rational design of advanced this compound analogs has been heavily reliant on structure-guided methodologies. ucla.edu By analyzing the crystal structures of dCK in complex with various inhibitors, researchers have been able to delineate specific sites on the inhibitor molecule that can be modified to improve metabolic stability without compromising the nanomolar affinity for the target enzyme. nih.govnih.gov

Enhancing Enzyme Selectivity through Stereochemistry

A key principle in enhancing enzyme selectivity involves exploiting the specific stereochemistry of the inhibitor. X-ray crystallography and kinetic analysis of a racemic mixture of a lead compound revealed that the biological activity is predominantly associated with one enantiomer. ucla.edu

Detailed studies demonstrated that the R-isomer is primarily responsible for the inhibition of deoxycytidine kinase. nih.gov Kinetic analysis of the purified enantiomers confirmed this, showing that the R-isomer possesses a significantly higher affinity for dCK—over 60-fold greater than that of the S-isomer. ucla.eduacs.org This discovery established a critical design principle: the synthesis of the pure R-isomer is essential for maximizing potency and selectivity, thereby reducing the potential for off-target effects from the less active S-isomer.

Improving Metabolic Stability

The effort to improve the drug-like properties of dCK inhibitors has focused on increasing their metabolic stability to extend their in vivo half-life. ucla.edu

Key Strategies and Research Findings:

Structure-Guided Modification: Initial lead compounds, while potent, were found to be metabolically vulnerable. acs.org The use of high-resolution crystal structures of dCK-inhibitor complexes provided a roadmap for chemical modifications. nih.gov This allowed for the precise alteration of the inhibitor's structure to block sites susceptible to metabolic enzymes.

Introduction of Cyclopropyl Groups: The incorporation of a cyclopropyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability. beilstein-journals.org This group can block potential sites of oxidative metabolism and increase the compound's rigidity, which can be favorable for binding. beilstein-journals.orghyphadiscovery.com While the cyclopropyl ring itself can sometimes undergo oxidation, its placement can shield more labile parts of the molecule. hyphadiscovery.com

The following tables present research findings that illustrate the structure-activity relationships and the impact of chemical modifications on enzyme inhibition.

Table 1: Inhibition of Deoxycytidine Kinase by Select Analogs This table shows the inhibitory concentrations (IC50) for two compounds, highlighting the potency achieved through rational design.

| Compound | IC50 (nM) |

| Compound 1 | 10 |

| Compound 2 | 12 |

| Data sourced from J. Med. Chem. 2014, 57, 21, 9416-9424. ucla.edu |

Table 2: Structure-Activity Relationship of F-Series Inhibitors This table demonstrates how increasing the length of an alkyl chain on the inhibitor affects the apparent inhibition constant (Ki app), indicating tighter binding with longer chains. nih.gov

| Inhibitor | Alkyl Chain | Ki app (nM) |

| F2 | Ethyl | 25.1 ± 1.1 |

| F3 | Propyl | 14.1 ± 0.6 |

| F4 | Butyl | 7.9 ± 0.4 |

| Data sourced from Acta Crystallographica Section D, Biological Crystallography. nih.gov |

Through these combined strategies of stereoisomer purification and structure-guided modifications to enhance metabolic resilience, a new lead compound was developed. This compound not only maintains nanomolar affinity for dCK but also exhibits significantly improved metabolic stability, making it a more viable candidate for therapeutic applications. acs.org

Computational Chemistry and Molecular Modeling Investigations of N Cyclopropyl 2 Deoxycytidine Analogs

Molecular Docking Studies with Target Enzymes (e.g., Viral RdRp, dCK, DNMTs, LSD1)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a ligand, such as N-Cyclopropyl-2'-deoxycytidine, to the active site of a target enzyme.

Viral RNA-dependent RNA polymerase (RdRp): Docking studies are pivotal in understanding how nucleoside analogs like this compound target viral RdRp, a key enzyme in the replication of many RNA viruses. frontiersin.org These simulations can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the triphosphate form of the analog and the conserved residues within the RdRp active site. By comparing the docking scores and binding poses of different analogs, researchers can prioritize the synthesis of compounds with potentially higher antiviral activity.

DNA Methyltransferases (DNMTs): As analogs of deoxycytidine, these compounds are also investigated for their potential to inhibit DNMTs, enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer. Docking simulations can predict how this compound, after incorporation into DNA, interacts with the active site of DNMTs. These studies can highlight key interactions that lead to the inhibition of the enzyme, providing a rationale for their potential use as epigenetic modulators.

Lysine-Specific Demethylase 1 (LSD1): While not a direct target for nucleoside analogs, the interplay between DNA methylation and histone modifications makes LSD1 a relevant subject of broader computational studies. Although direct docking of this compound to LSD1 is not the primary focus, understanding the downstream effects of DNMT inhibition on the chromatin landscape can involve modeling larger protein-DNA complexes where LSD1 is a component.

| Target Enzyme | Key Interactions Investigated | Purpose of Docking Study |

| Viral RdRp | Hydrogen bonds, hydrophobic contacts with active site residues. | Predict antiviral activity and guide analog design. |

| dCK | Interactions within the kinase active site. | Understand substrate recognition and phosphorylation efficiency. |

| DNMTs | Covalent and non-covalent interactions in the enzyme's active site after incorporation into DNA. | Elucidate the mechanism of DNMT inhibition. |

| LSD1 | Interactions within the context of chromatin. | Investigate downstream epigenetic effects of DNMT inhibition. |

Molecular Dynamics Simulations for Binding Conformation and Stability Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes and stability of the complex over time. nih.govnih.govresearchgate.net

MD simulations of this compound analogs bound to their target enzymes are performed to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the binding pose predicted by docking is stable. frontiersin.org A stable complex will exhibit minimal fluctuations in its conformation throughout the simulation.

Analyze Conformational Changes: MD simulations can reveal subtle conformational adjustments in both the ligand and the protein upon binding. frontiersin.org These changes can be crucial for the biological activity and can provide insights into the mechanism of action.

Calculate Binding Free Energies: Advanced MD techniques, such as free energy perturbation or thermodynamic integration, can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate prediction of binding affinity than docking scores alone.

Identify Key Residues for Interaction: By analyzing the interaction energies between the ligand and individual amino acid residues, MD simulations can pinpoint the key residues that contribute most significantly to the binding. This information is invaluable for designing new analogs with improved affinity and selectivity.

| Simulation Parameter | Information Gained | Relevance to Drug Design |

| RMSD | Stability of the ligand-protein complex. | Confirms the viability of the predicted binding pose. |

| Conformational Changes | Dynamic adjustments upon binding. | Provides insights into the mechanism of action. |

| Binding Free Energy | Quantitative prediction of binding affinity. | Helps in ranking and prioritizing drug candidates. |

| Interaction Energies | Identification of key interacting residues. | Guides the design of analogs with enhanced binding. |

Density Functional Theory (DFT) and Molecular Electrostatic Potential (MESP) Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comaps.orgnih.gov For this compound analogs, DFT calculations are employed to:

Determine Molecular Properties: Calculate properties such as molecular orbital energies (HOMO and LUMO), which are related to the molecule's reactivity and electronic transitions. mdpi.com

Analyze Charge Distribution: Provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its interactions with biological targets.

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

The Molecular Electrostatic Potential (MESP) is a valuable tool derived from DFT calculations that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.netosti.gov The MESP is used to:

Identify Reactive Sites: Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Predict Intermolecular Interactions: The MESP provides a visual representation of the molecule's electrostatic properties, which can be used to predict how it will interact with other molecules, including the amino acid residues in a protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgnih.govlongdom.org QSAR studies are a cornerstone of predictive drug design and involve the following steps:

Data Set Collection: A series of this compound analogs with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. chemrxiv.org

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external test sets of compounds. nih.gov

A validated QSAR model can then be used to predict the biological activity of new, unsynthesized this compound analogs, allowing for the in silico screening of large virtual libraries and the prioritization of candidates for synthesis and biological testing.

Pharmacophore Site Identification and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govnih.govmdpi.com

The process involves:

Pharmacophore Model Generation: Based on a set of active this compound analogs, a pharmacophore model is generated that captures the common chemical features, such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings, and their spatial relationships. youtube.com

Database Screening: The generated pharmacophore model is then used as a 3D query to screen large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active.

Lead Optimization: The pharmacophore model can also guide the optimization of existing lead compounds by suggesting modifications that would better fit the model and, consequently, enhance biological activity.

By focusing on the key interaction features, pharmacophore modeling allows for the discovery of structurally diverse compounds that share a common mechanism of action, thereby expanding the chemical space for potential drug candidates. click2drug.org

Preclinical Research Models and Advanced Methodologies for N Cyclopropyl 2 Deoxycytidine Analogs

In Vitro Cellular Research Models

In vitro cell-based assays represent the initial and fundamental step in screening and characterizing the biological effects of new chemical entities. These models allow for the controlled investigation of a compound's activity against specific cellular targets and pathways.

Assessment of Inhibitory Activity in Cancer Cell Lines

The cytotoxic and cytostatic potential of nucleoside analogs is evaluated across a panel of human cancer cell lines representing various malignancies.

Neuroblastoma: Research on cytidine (B196190) analogs has shown effects on neuroblastoma cell lines. For example, 5-AZA-2'-deoxycytidine (Decitabine) has been demonstrated to induce differentiation and inhibit proliferation in the human neuroblastoma cell line CHP-100. nih.gov Another analog, Cyclopentenyl cytosine (CPEC), exhibited an IC50 value of 100 nM in non-synchronized SK-N-BE(2)-C neuroblastoma cells and arrested the cell cycle in the G0/G1 or early S-phase. nih.gov These findings suggest that novel cytidine derivatives warrant investigation in neuroblastoma.

Glioblastoma: The aggressive nature of glioblastoma multiforme (GBM) necessitates the exploration of new therapeutic avenues. Studies on cyclopentenyl cytosine (CPEC) have demonstrated its antiproliferative effects in freshly excised human glioblastoma cells, with a 50% inhibition of cell proliferation at a concentration of 0.07 µM after a 24-hour exposure. nih.gov Furthermore, (E)-2'-deoxy-2'-(fluoromethylene)cytidine (FMdC) was effective in inhibiting the proliferation of cultured 9L rat glioblastoma cells with an EC50 of 40 ng/mL. nih.gov These results highlight the potential for nucleoside analogs to be active against brain tumors.

Leukemia: Leukemia cell lines are commonly used to screen for anti-cancer activity of nucleoside analogs. 5-Aza-2'-deoxycytidine has shown potent growth inhibitory effects in various leukemia cell lines, including Jurkat-T, K562, and HL60 cells. nih.gov Its mechanism is linked to the inhibition of DNA methylation and the modulation of cholesterol biosynthesis. nih.gov The antiproliferative activities of a series of 5-azacytidine (B1684299) analogues have also been investigated in HL-60 cells, with some compounds showing significant growth inhibition. mdpi.com

Table 1: Inhibitory Activity of Selected Cytidine Analogs in Cancer Cell Lines

| Compound/Analog | Cancer Type | Cell Line | Key Findings | Reference |

| 5-AZA-2'-deoxycytidine | Neuroblastoma | CHP-100 | Induces differentiation and inhibits proliferation. | nih.gov |

| Cyclopentenyl cytosine | Neuroblastoma | SK-N-BE(2)-C | IC50 of 100 nM; arrests cell cycle. | nih.gov |

| Cyclopentenyl cytosine | Glioblastoma | Freshly excised | 50% proliferation inhibition at 0.07 µM. | nih.gov |

| (E)-2'-deoxy-2'-(fluoromethylene)cytidine | Glioblastoma | 9L (rat) | EC50 of 40 ng/mL. | nih.gov |

| 5-Aza-2'-deoxycytidine | Leukemia | Jurkat-T, K562, HL60 | Potent growth inhibition. | nih.gov |

Evaluation of Antiviral Activity in Virus-Infected Cell Systems

Nucleoside analogs are a cornerstone of antiviral therapy, and their efficacy is assessed in cell culture systems infected with specific viruses.

HIV-infected T-lymphocytes: The anti-HIV activity of nucleoside analogs is typically evaluated in human T-lymphocyte cell lines (e.g., MT-2, CEM) or peripheral blood mononuclear cells (PBMCs) infected with HIV. For instance, a 6-cyclopropyl-substituted prodrug of 2′,3′-didehydro-2′,3′-dideoxyguanosine (cyclo-d4G) demonstrated selective anti-HIV activity in PBMCs, inhibiting the LAI strain of HIV-1 with an EC50 of 1.1 ± 0.1 μM. nih.gov Another study on 2'-deoxy-2'-fluoro-4'-C-ethynyl nucleoside analogues showed potent anti-HIV-1 activity, with one cytosine analog exhibiting an IC50 value of 1.34 nM. duke.edu

HCV-replicating cells: The development of drugs against the Hepatitis C virus (HCV) has been significantly advanced by the use of subgenomic HCV replicon systems in Huh-7 human hepatoma cells. These systems allow for the quantification of viral RNA replication. 2'-deoxy-2'-fluoro-2'-C-methylcytidine was found to be a potent and selective inhibitor of HCV replication in such a system. nih.gov Similarly, 2'-deoxy-4'-azido nucleoside analogs have shown high potency in inhibiting HCV replication. nih.gov

Studies on Cellular Metabolism and Nucleotide Pool Dynamics

Understanding how a nucleoside analog is metabolized within the cell is crucial for elucidating its mechanism of action. nih.gov These studies involve tracking the conversion of the parent compound into its active mono-, di-, and triphosphate forms. uni-hamburg.de The incorporation of these metabolites into nucleic acids (DNA or RNA) is also investigated. For many nucleoside analogs, intracellular phosphorylation is a prerequisite for their biological activity. nih.gov

The metabolism of cyclopropyl-containing compounds can be complex. Studies on other molecules have shown that the cyclopropyl (B3062369) moiety can undergo NADPH-dependent oxidation, leading to hydroxylated metabolites and glutathione (B108866) conjugates. hyphadiscovery.com This highlights the importance of detailed metabolite identification studies in hepatocytes from different species (rat, dog, human) to predict human metabolic pathways. nih.gov

Investigation of Selectivity in Cellular Systems

An ideal therapeutic agent should exhibit high selectivity, meaning it should be potent against its target (e.g., cancer cells or virus-infected cells) while having minimal effects on normal, healthy cells. This is often expressed as a selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) in uninfected or normal cells to the effective concentration (EC50) in infected or cancer cells. A higher SI value indicates a more favorable therapeutic window. For example, a 6-cyclopropyl-substituted prodrug of d4G showed a 50% inhibition of cell viability at 84.5 μM, while its anti-HIV EC50 was 1.1 μM, indicating a degree of selectivity. nih.gov

In Vivo Animal Models for Investigating Biological Effects

Commonly used animal models include rodents (mice and rats) and, in some cases, larger animals like dogs or non-human primates. For anti-cancer studies, xenograft models are frequently employed, where human cancer cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored. nih.govnih.gov For instance, the in vivo therapeutic efficacy of (E)-2'-deoxy-2'-(fluoromethylene)cytidine (FMdC) was evaluated in rats with intracerebral 9L gliomas, where treatment response was monitored by magnetic resonance imaging (MRI). nih.gov

For antiviral research, animal models susceptible to the specific virus or transgenic models expressing human viral components are used. The efficacy of the compound is determined by measuring the reduction in viral load or other markers of infection.

Bioanalytical Techniques for Metabolite Identification and Quantification

To understand the absorption, distribution, metabolism, and excretion (ADME) properties of N-Cyclopropyl-2'-deoxycytidine and its analogs, robust bioanalytical methods are essential. These techniques are used to identify and quantify the parent drug and its metabolites in biological matrices such as plasma, urine, and tissue samples.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for this purpose. nih.gov Reverse-phase chromatography is often used for the separation of nucleosides and their phosphorylated metabolites. nih.gov Tandem mass spectrometry (MS/MS) provides the sensitivity and selectivity required for accurate quantification and structural elucidation of metabolites.

Metabolite identification studies often involve incubating the compound with liver microsomes or hepatocytes to simulate in vivo metabolism. hyphadiscovery.comnih.gov Advanced techniques like high-resolution mass spectrometry can help in identifying the chemical structures of novel metabolites, including those resulting from the oxidation of a cyclopropyl ring. nih.govnih.gov

Advanced Imaging and Labeling Techniques for Cellular Processes

The study of cellular and molecular processes involving nucleoside analogs like this compound relies on sophisticated imaging and labeling techniques capable of tracking these molecules in vitro and in vivo. These advanced methodologies are crucial for elucidating mechanisms of action, cellular uptake, and incorporation into nucleic acids. The primary strategies involve either attaching a reporter molecule, such as a fluorescent dye or a radioisotope, to the nucleoside analog or using analogs modified with chemical handles that allow for subsequent detection.

Positron Emission Tomography (PET) for In Vivo Imaging

Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging modality that allows for the quantitative, whole-body imaging of metabolic and cellular processes. escholarship.org For tracking nucleoside analogs in vivo, this technique typically involves labeling the compound with a positron-emitting radioisotope, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C). nih.gov These radiolabeled nucleoside analogs serve as probes to visualize processes like cellular proliferation, which is often elevated in cancerous tissues. nih.govnih.gov

The general principle involves the systemic administration of the radiolabeled analog. The probe is transported into cells and, in the case of deoxycytidine analogs, can be phosphorylated by enzymes like deoxycytidine kinase (dCK) and subsequently incorporated into newly synthesized DNA. researchgate.net This metabolic trapping within the cell allows for imaging, as the accumulation of the radiotracer in specific tissues, such as tumors, can be detected by the PET scanner. escholarship.orgresearchgate.net This approach provides valuable information on drug distribution and target engagement. While numerous PET tracers based on thymidine (B127349) have been developed, such as ¹⁸F-FLT (3′-fluoro-3′deoxythymidine), the development of deoxycytidine analog tracers like ¹⁸F-CFA (¹⁸F-clofarabine) highlights the utility of this method for imaging a range of biological pathways. nih.govresearchgate.netradiologykey.com

Fluorescent Labeling and Click Chemistry for Cellular Visualization

At the cellular level, fluorescence-based techniques are paramount for visualizing the incorporation of nucleoside analogs into DNA during replication. A highly effective and widely adopted method is based on "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and can be performed in complex biological environments without interfering with native processes. nih.govmedchem101.com

This strategy utilizes nucleoside analogs that have been modified to contain a small, inert chemical handle, most commonly an alkyne group. A prime example relevant to deoxycytidine analogs is 5-ethynyl-2'-deoxycytidine (B116413) (EdC). nih.govjenabioscience.com Key features of this technique include:

Incorporation : EdC is cell-permeable and is incorporated into DNA during the S-phase of the cell cycle by the cell's own replication machinery. nih.govjenabioscience.com

Detection : After incorporation, the alkyne group on the EdC molecule can be covalently linked to a fluorescent probe that contains a complementary azide (B81097) group. This copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction is highly specific and efficient. nih.govnih.gov

Advantages : A major advantage of the click chemistry approach over older methods, such as those using 5-bromo-2'-deoxyuridine (B1667946) (BrdU), is that it does not require harsh DNA denaturation steps for detection. nih.govnih.gov This preserves cell and tissue integrity, allowing for more complex multiplexed staining experiments. Research has shown that EdC can be used to detect DNA synthesis with a sensitivity similar to its uridine (B1682114) counterpart (EdU) but with significantly lower cytotoxicity, making it suitable for longer-term studies of proliferating cells. nih.gov

Advanced microscopy techniques, including super-resolution microscopy, can then be used to visualize the fluorescently labeled DNA with nanoscale precision, revealing intricate details about DNA replication and chromatin structure. knowablemagazine.org

The table below summarizes research findings on the use of 5-ethynyl-2'-deoxycytidine (EdC) as a labeling agent for detecting DNA synthesis.

Table 1: Research Findings on 5-ethynyl-2'-deoxycytidine (EdC) for Cellular Labeling